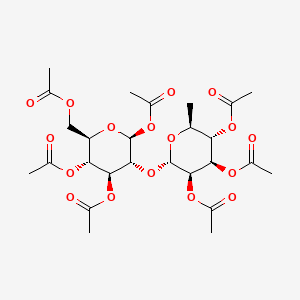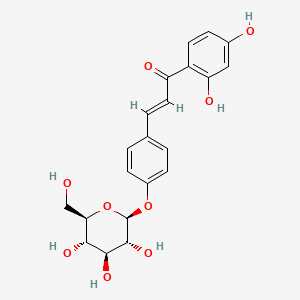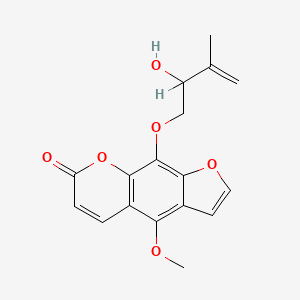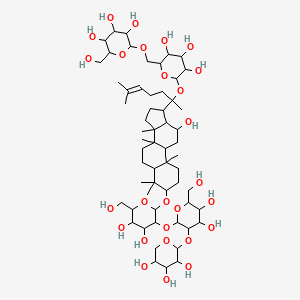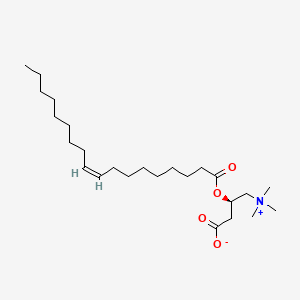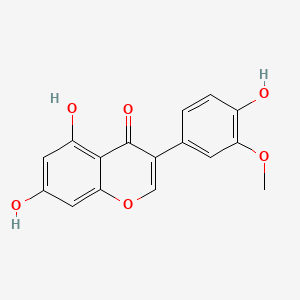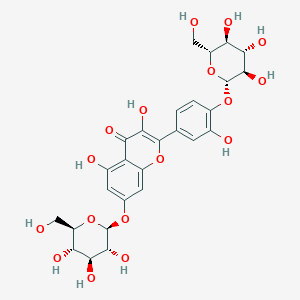
Quercetin 7,4'-diglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin 7,4'-di-O-beta-D-glucoside is a quercetin O-glucoside that is quercetin with two beta-D-glucosyl residues attached at positions 7 and 4'. It has a role as a plant metabolite. It is a beta-D-glucoside, a member of flavonols, a monosaccharide derivative, a polyphenol, a quercetin O-glucoside and a trihydroxyflavone.
Quercetin 7,4'-diglucoside is a natural product found in Allium victorialis and Rhodomyrtus tomentosa with data available.
Applications De Recherche Scientifique
Antioxidant Properties and Cardiovascular Benefits
Quercetin, including its variant quercetin 7,4'-diglucoside, is predominantly found in onions and demonstrates significant antioxidant properties. These compounds are potent free radical scavengers and show potential in protecting against cardiovascular diseases. For example, a study by Caridi et al. (2007) focused on profiling and quantifying quercetin glucosides in onion varieties, highlighting their beneficial properties for human health.
Cancer Prevention
Quercetin, including its glycosides, has been investigated for its role in cancer prevention. Murakami et al. (2008) discussed the interaction of quercetin aglycone with receptors and signal transduction pathways related to inflammation and carcinogenesis. Dietary quercetin showed promise in preventing chemically induced carcinogenesis, especially in the colon. See Murakami et al. (2008).
Neuroprotective Effects
Quercetin 7,4'-diglucoside has been studied for its neuroprotective effects. Sarchielli et al. (2018) investigated its impact on human striatal precursor cells under nutrient deprivation, revealing that it significantly promoted cell survival and decreased apoptosis. This suggests its potential role in preventing and treating neurodegenerative disorders. Refer to Sarchielli et al. (2018).
Interaction with Platelet Activation
Research by Hubbard et al. (2004) explored the relationship between the ingestion of dietary quercetin and platelet function. They found that quercetin ingestion inhibited platelet aggregation and affected components of the platelet activation pathway, providing insights into its potential therapeutic applications in cardiovascular health. See Hubbard et al. (2004).
Intestinal Absorption and Metabolism
The absorption and metabolism of quercetin in the human body have been a significant area of research. Studies have shown that quercetin glycosides are absorbed in the small intestine, where they undergo metabolic conversion. This process involves deglycosylation and subsequent glucuronidation and sulfation, as discussed by Murota and Terao (2003).
Propriétés
Numéro CAS |
42900-82-3 |
|---|---|
Formule moléculaire |
C27H30O17 |
Poids moléculaire |
626.52 |
Nom IUPAC |
3,5-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(32)20(35)23(38)26(43-14)40-9-4-11(31)16-13(5-9)41-25(22(37)19(16)34)8-1-2-12(10(30)3-8)42-27-24(39)21(36)18(33)15(7-29)44-27/h1-5,14-15,17-18,20-21,23-24,26-33,35-39H,6-7H2/t14-,15-,17-,18-,20+,21+,23-,24-,26-,27-/m1/s1 |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)
